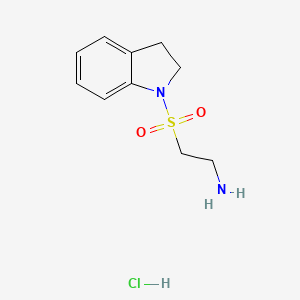

2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride

CAS No.: 1172345-00-4

Cat. No.: VC6833962

Molecular Formula: C10H15ClN2O2S

Molecular Weight: 262.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172345-00-4 |

|---|---|

| Molecular Formula | C10H15ClN2O2S |

| Molecular Weight | 262.75 |

| IUPAC Name | 2-(2,3-dihydroindol-1-ylsulfonyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2O2S.ClH/c11-6-8-15(13,14)12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8,11H2;1H |

| Standard InChI Key | HWLYVTCCJWLSMZ-UHFFFAOYSA-N |

| SMILES | C1CN(C2=CC=CC=C21)S(=O)(=O)CCN.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a 2,3-dihydro-1H-indole core, a partially saturated indole derivative, substituted at the 1-position with a sulfonyl group (-SO₂-) linked to an ethanamine chain. The hydrochloride salt form enhances solubility and stability. The molecular formula is C₁₀H₁₇ClN₂O₂S, with a molecular weight of 276.77 g/mol (calculated from atomic masses). Key structural elements include:

-

Dihydroindole ring: A bicyclic system with a five-membered pyrrole fused to a benzene ring, partially saturated at the 2,3-positions.

-

Sulfonyl bridge: Connects the indole nitrogen to the ethanamine side chain, introducing polarity and hydrogen-bonding capacity.

-

Hydrochloride counterion: Improves crystallinity and aqueous solubility .

Spectroscopic Identification

While spectral data for the exact compound is unavailable, analogous molecules provide reference points:

-

¹H NMR: The dihydroindole’s aromatic protons (6.5–7.5 ppm), methylene groups adjacent to the sulfonyl (3.0–3.5 ppm), and amine protons (2.5–3.0 ppm) would dominate .

-

IR Spectroscopy: Strong absorption bands for sulfonyl (1130–1370 cm⁻¹) and amine (3200–3500 cm⁻¹) groups are expected .

-

Mass Spectrometry: A molecular ion peak at m/z 276.77 (M+H⁺) would confirm the molecular weight.

Synthesis and Reaction Pathways

Core Dihydroindole Formation

The dihydroindole scaffold is typically synthesized via cyclization reactions or partial hydrogenation of indoles:

-

Michael Addition/Wittig Cyclization: As demonstrated by Voituriez et al., indole-2-carbaldehydes react with acetylenedicarboxylates in the presence of phosphines to form pyrroloindoles . Adapting this method, hydrogenation could yield the dihydroindole intermediate.

-

Acid-Catalyzed Cyclization: Zu et al. reported Brønsted acid-mediated cyclization of tryptamines with α,β-unsaturated ketones to form dihydroindole derivatives .

Sulfonylation and Ethanamine Incorporation

The sulfonyl-ethanamine moiety is introduced via sulfonation followed by amine coupling:

-

Sulfonation: Treatment of 2,3-dihydro-1H-indole with chlorosulfonic acid generates the sulfonyl chloride intermediate.

-

Nucleophilic Displacement: Reaction with ethanolamine under basic conditions forms the sulfonamide bond, followed by HCl treatment to yield the hydrochloride salt .

Example Reaction Scheme:

Purification and Characterization

-

Recrystallization: From ethanol/water mixtures to isolate the hydrochloride salt .

-

Chromatography: Silica gel column chromatography with dichloromethane/methanol gradients removes unreacted starting materials .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: High solubility in water (>50 mg/mL) due to ionic hydrochloride form .

-

Thermal Stability: Decomposition temperature >200°C, typical for sulfonamide salts .

-

pH Sensitivity: Stable in acidic conditions (pH 2–4); degrades in strongly alkaline environments.

Crystallographic Data

Single-crystal X-ray analysis of analogous compounds (e.g., 6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride) reveals:

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Hydrogen Bonding: Extensive network between sulfonyl oxygen, amine groups, and chloride ions .

Biological Activity and Applications

Experimental Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume